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Executive Summary

1,5-Dibromopentane-d10 (CAS: 1219802-90-0) is a high-value deuterated alkylating agent
used primarily as a stable isotope internal standard and a metabolic probe in drug discovery. Its
fully deuterated pentyl chain (

) serves as a critical building block for introducing metabolic stability into drug candidates via
the Deuterium Kinetic Isotope Effect (DKIE), specifically by mitigating oxidative dealkylation or
hydroxylation at the

and
positions.

This guide details the commercial landscape, technical specifications, and synthetic utility of
1,5-Dibromopentane-d10, providing a self-validating framework for procurement and
experimental application.

Chemical Identity & Technical Specifications

To ensure experimental reproducibility, the compound must meet specific isotopic and chemical
purity standards. The density of the deuterated variant is significantly higher than its non-
deuterated analog due to the mass difference between deuterium and protium.
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Table 1: Comparative Specifications

1,5-Dibromopentane-d10

1,5-Dibromopentane

Feature

(Labeled) (Unlabeled)
CAS Number 1219802-90-0 111-24-0
Formula
Molecular Weight 240.00 g/mol 229.94 g/mol

Isotopic Enrichment

98 atom % D

Natural Abundance

Appearance Colorless to pale yellow liquid Colorless to pale yellow liquid
Density ~1.76 g/mL (Estimated) 1.69 g/mL
Boiling Point ~224°C 224-225°C
Solubility Chloroform, Methanol, DMSO Chloroform, Methanol, DMSO

Technical Insight: The boiling point of deuterated isotopologues often exhibits an "inverse

isotope effect” or remains negligible compared to the protium form, but density consistently

increases by approximately 4-5% due to the mass doubling of hydrogen isotopes.

Commercial Availability & Supply Chain

The supply chain for 1,5-Dibromopentane-d10 is niche, dominated by specialized stable

isotope manufacturers rather than general catalog chemical vendors. Procurement strategies

should prioritize "Certificate of Analysis" (CoA) verification for isotopic enrichment (>98% D) to

prevent signal dilution in NMR or MS applications.

Primary Suppliers & Catalog Data
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Catalog / Product

Supplier Pack Sizes Notes
Code
Primary manufacturer;
CDN Isotopes D-6113 0.1g, 0.25g ] o
high stock reliability.
Often supplies for
MedChemExpress HY-Y0727S1 Custom

pharma screening.

Specializes in small-
Toronto Research

] TRC-D425590 2.5mg - 25mg scale research

Chemicals )

aliquots.

Strong presence in
Clearsynth CS-D-1588 Custom

CRO support.

Acts as a global
LGC Standards Distributes CDN Various distributor for CDN

Isotopes.

Supply Chain Visualization

The following diagram illustrates the procurement logic, distinguishing between direct
manufacturers and distribution layers to optimize lead times.

Global Distributors

(LGC, Sigma/Merck, Fisher) Catalog Orders

Research Lab / CRO
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Figure 1: Procurement logic flow. Direct sourcing from manufacturers (Blue) often reduces lead
time compared to broad-catalog distributors (Green).

Synthesis & Production Logic

Understanding the synthesis of 1,5-Dibromopentane-d10 is vital for troubleshooting impurities.
The commercial route typically involves the ring-opening of Tetrahydropyran-d10 using
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hydrobromic acid. This method is preferred over the diol route for its atom economy and
reduced risk of mono-brominated byproducts.

Reaction Mechanism[6][7][8]

o Protonation: The oxygen of Tetrahydropyran-d10 is protonated by excess HBr.[1]
e Nucleophilic Attack: Bromide ion attacks the

-carbon, opening the ring to form 5-bromo-1-pentanol-d10 (intermediate).

o Substitution: A second HBr molecule converts the hydroxyl group to a bromide, yielding the
final dibromide.

S— 410 Ring Opening
etrahydropyran- o
(C5D100) % Nucleophilic
Intermediate: Substitution ) 1,5-Dibromopentane-d10
_____ | 5-Bromo-1-pentanol-d10 (Br-CD2-CD2-CD2-CD2-CD2-Br)

HBr (excess)
+ H2S04

Click to download full resolution via product page

Figure 2: Synthetic pathway from Tetrahydropyran-d10. This route minimizes scrambling of
deuterium labels.

Applications in Drug Development
Metabolic Stability (The "Deuterium Switch")

1,5-Dibromopentane-d10 is used to synthesize drugs containing a pentyl linker or side chain.
By replacing hydrogen with deuterium, researchers exploit the Deuterium Kinetic Isotope Effect
(DKIE). The C-D bond is 6-10 times stronger than the C-H bond, significantly slowing down
CYP450-mediated oxidative metabolism.

o Target: Drugs with alkyl chains susceptible to

-oxidation.
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e Result: Increased half-life (

) and reduced clearance.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACS), the linker length and composition are critical. A
deuterated pentyl linker synthesized from 1,5-Dibromopentane-d10 offers:

o Metabolic Robustness: Prevents linker cleavage in vivo.
 NMR Simplification: The "silent" deuterium signals in

H-NMR allow researchers to observe the signals of the warhead and E3 ligase ligand without
interference from the linker methylene protons.

Handling & Safety Protocols

As a potent alkylating agent, 1,5-Dibromopentane-d10 requires strict safety adherence.
e Hazard Class: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).

o Storage: Store at room temperature, protected from light. Deuterated halides can degrade
over time, releasing free

, Wwhich may discolor the liquid.

e Protocol:
o Work in a fume hood.

o Quench excess reagent with aqueous sodium thiosulfate or dilute amine solution to
prevent active alkylator disposal.

o Verify concentration via

H-NMR (residual protons) before use in critical kinetics experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Procurement & Application Guide: 1,5-
Dibromopentane-d10]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596021#commercial-availability-and-suppliers-of-1-5-
dibromopentane-d10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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